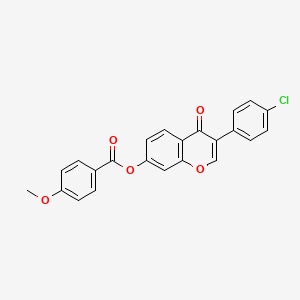

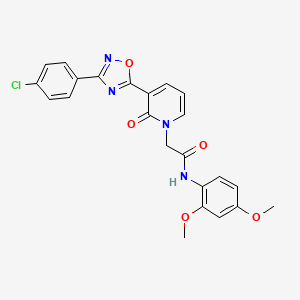

![molecular formula C10H12N4 B2874048 N-(cyclopropylmethyl)imidazo[1,2-b]pyridazin-6-amine CAS No. 1872645-32-3](/img/structure/B2874048.png)

N-(cyclopropylmethyl)imidazo[1,2-b]pyridazin-6-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(cyclopropylmethyl)imidazo[1,2-b]pyridazin-6-amine” is a chemical compound that has been studied for its potential applications in various fields . It is a derivative of imidazo[1,2-b]pyridazine .

Synthesis Analysis

The synthesis of imidazo[1,2-b]pyridazine derivatives, including “this compound”, involves the use of a series of imidazopyridazines based on the CHR-6494 and Structure Activity Relationship . The lead structure was rapidly optimized using a combination of crystal structures and effective docking models .Molecular Structure Analysis

The molecular structure of “this compound” is based on the imidazo[1,2-b]pyridazine core . The compound has a cyclopropylmethyl group attached to the nitrogen atom of the imidazo ring .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Imidazo[1,2-a]pyridines, a class of compounds related to N-(cyclopropylmethyl)imidazo[1,2-b]pyridazin-6-amine, have been synthesized for potential use as antiulcer agents. These compounds, including variations with substituted 3-positions, have shown promise in cytoprotective properties in various models (Starrett et al., 1989).

- Recent advancements in the synthesis of imidazo[1,2-a]pyridine scaffolds from various substrates employ techniques like multicomponent reactions and transition-metal-catalyzed C–H activation. These developments are significant for constructing complex molecules for pharmaceutical applications (Pericherla et al., 2015).

Pharmacological Properties

- Imidazo[1,2-a]pyridines exhibit a range of pharmacological properties, making them of interest in medicinal chemistry. They have been studied as enzyme inhibitors, receptor ligands, and anti-infectious agents, demonstrating the versatility of this chemical scaffold in drug discovery (Enguehard-Gueiffier & Gueiffier, 2007).

- The development of new copper-catalyzed oxidative cyclization methods for the synthesis of imidazo[1,2-a]pyridines has been explored. This approach is significant for large-scale drug synthesis, exemplified by the production of zolimidine, an antiulcer drug (Bagdi et al., 2013).

Potential Anticancer Applications

- Research into imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, compounds structurally related to this compound, has indicated potential anticancer properties. These compounds are explored as mitotic inhibitors and show significant activity in cellular models, highlighting the potential for anticancer drug development (Temple et al., 1987).

Miscellaneous Applications

- The imidazo[1,2-a]pyridine scaffold has also been explored in the synthesis of various derivatives with potential medicinal applications. These include compounds with 3-aminomethyl and 5-imino substitutions, which may be useful in the search for small molecules that can optimally interact with biological targets (Schmid et al., 2006).

Zukünftige Richtungen

The future directions for the research and development of “N-(cyclopropylmethyl)imidazo[1,2-b]pyridazin-6-amine” and its derivatives could involve further optimization of the lead structures, exploration of their inhibitory activity on other protein kinases, and investigation of their potential applications in various fields .

Wirkmechanismus

Target of Action

The primary target of N-(cyclopropylmethyl)imidazo[1,2-b]pyridazin-6-amine is the Transforming Growth Factor-β Activated Kinase 1 (TAK1) . TAK1 is a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis .

Mode of Action

This compound interacts with TAK1, inhibiting its enzymatic activity at nanomolar concentrations . This interaction results in the suppression of TAK1’s role in promoting cell growth and differentiation .

Biochemical Pathways

The inhibition of TAK1 affects various biochemical pathways. TAK1 is involved in the activation of various extracellular signals, including cytokines, growth factors, and Toll-like receptor ligands . The inhibition of TAK1 disrupts these pathways, leading to downstream effects such as the suppression of cell growth and differentiation .

Result of Action

The inhibition of TAK1 by this compound leads to significant molecular and cellular effects. Specifically, it has been found to inhibit the growth of multiple myeloma cell lines with GI50 values as low as 30 nM . This suggests that the compound has potential therapeutic applications in the treatment of multiple myeloma .

Eigenschaften

IUPAC Name |

N-(cyclopropylmethyl)imidazo[1,2-b]pyridazin-6-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c1-2-8(1)7-12-9-3-4-10-11-5-6-14(10)13-9/h3-6,8H,1-2,7H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIHAOCPDKFELRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC2=NN3C=CN=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2873965.png)

![3-methyl-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}-2-thiophenecarboxamide](/img/structure/B2873969.png)

![[(1R,2S,5R,6R,8S,9R,10R,11S,13S,14S,18S,19S,20R)-19,20-Diacetyloxy-6-(furan-3-yl)-8,18-dihydroxy-5,10,14-trimethyl-3-oxo-16,21-dioxahexacyclo[12.3.3.19,11.01,13.02,10.05,9]henicosan-15-yl] 2-methylbutanoate](/img/structure/B2873971.png)

![1-[(4-Fluorophenyl)methyl]-3-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]urea](/img/structure/B2873972.png)

![(E)-N-(6-ethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pyrazine-2-carboxamide](/img/structure/B2873980.png)

![2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2873984.png)

![4-bromo-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2873987.png)